

Spectroscopic Data for 2,3-Difluoro-4-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methylphenol

CAS No.: 261763-45-5

Cat. No.: B1304720

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This technical guide provides an in-depth analysis of the spectroscopic data for **2,3-Difluoro-4-methylphenol**, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics based on theoretical predictions and established principles of spectroscopic interpretation. It further details the fundamental experimental protocols for acquiring such data, ensuring a comprehensive understanding of the molecule's structural elucidation.

Introduction

2,3-Difluoro-4-methylphenol (C₇H₆F₂O, Molar Mass: 144.12 g/mol, CAS: 261763-45-5) is an aromatic compound of significant interest due to its unique substitution pattern, which imparts specific chemical properties relevant in medicinal chemistry and materials science. Accurate characterization of this molecule is paramount for its effective utilization. This guide focuses on the core spectroscopic techniques used for structural verification: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2,3-Difluoro-4-methylphenol**, both ^1H and ^{13}C NMR are essential for confirming the substitution pattern on the aromatic ring.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **2,3-Difluoro-4-methylphenol** is predicted to exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the hydroxyl and methyl groups.

Table 1: Predicted ^1H NMR Chemical Shifts for **2,3-Difluoro-4-methylphenol**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H-5	6.8 - 7.0	Doublet of doublets (dd)	$J(\text{H-F}) \approx 8-10$, $J(\text{H-H}) \approx 8-9$
H-6	6.7 - 6.9	Doublet (d)	$J(\text{H-H}) \approx 8-9$
OH	4.5 - 6.0	Broad singlet (s)	-
CH_3	2.2 - 2.4	Singlet (s)	-

The aromatic protons, H-5 and H-6, are expected to appear in the downfield region. The coupling of H-5 with the adjacent H-6 and the fluorine atom at C-3 will likely result in a doublet of doublets. The H-6 proton should appear as a doublet due to coupling with H-5. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent. The methyl protons will appear as a sharp singlet in the upfield region.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the attached fluorine atoms, leading to characteristic carbon-fluorine couplings.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2,3-Difluoro-4-methylphenol**

Carbon Assignment	Predicted Chemical Shift (ppm)	Multiplicity (due to C-F coupling)	Coupling Constants (Hz)
C-1 (C-OH)	145 - 150	Doublet of doublets (dd)	$^1J(\text{C-F}) \approx 240\text{-}250$, $^2J(\text{C-F}) \approx 15\text{-}20$
C-2 (C-F)	140 - 145	Doublet of doublets (dd)	$^1J(\text{C-F}) \approx 245\text{-}255$, $^2J(\text{C-F}) \approx 10\text{-}15$
C-3 (C-F)	148 - 153	Doublet of doublets (dd)	$^1J(\text{C-F}) \approx 250\text{-}260$, $^2J(\text{C-F}) \approx 12\text{-}18$
C-4 (C-CH ₃)	120 - 125	Doublet of doublets (dd)	$^3J(\text{C-F}) \approx 3\text{-}5$, $^4J(\text{C-F}) \approx 1\text{-}3$
C-5	115 - 120	Doublet (d)	$^3J(\text{C-F}) \approx 4\text{-}6$
C-6	125 - 130	Singlet (or very small coupling)	-
CH ₃	15 - 20	Singlet	-

The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants ($^1J(\text{C-F})$), and smaller two-bond couplings ($^2J(\text{C-F})$) to the other fluorine. The carbon bearing the hydroxyl group (C-1) will also show coupling to both fluorine atoms. The other aromatic carbons will display smaller, long-range couplings.

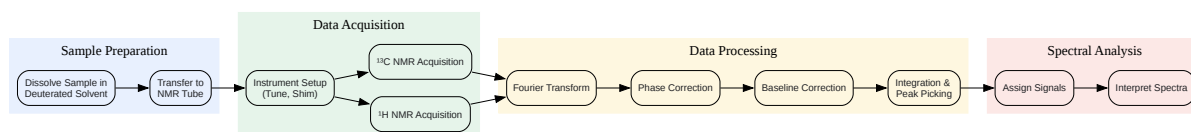
Experimental Protocol for NMR Spectroscopy

The choice of solvent and acquisition parameters is critical for obtaining high-quality NMR spectra.

Step-by-Step Methodology for ^1H and ^{13}C NMR Acquisition:

- Sample Preparation: Dissolve 5-10 mg of **2,3-Difluoro-4-methylphenol** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent can influence the chemical shift of the hydroxyl proton.
- Instrument Setup:

- Use a standard 5 mm NMR tube.
- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 8-16, depending on sample concentration.
 - A relaxation delay of 1-2 seconds is generally sufficient.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0-220 ppm.
 - Number of scans: 128-1024 or more, as ^{13}C has a low natural abundance.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.



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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,3-Difluoro-4-methylphenol** is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands for **2,3-Difluoro-4-methylphenol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Description
O-H (hydroxyl)	3200 - 3600	Strong, Broad	Stretching vibration, broadened by hydrogen bonding
C-H (aromatic)	3000 - 3100	Medium	Stretching vibrations
C-H (methyl)	2850 - 2960	Medium	Stretching vibrations
C=C (aromatic)	1500 - 1600	Medium to Strong	Ring stretching vibrations
C-O (phenol)	1200 - 1260	Strong	Stretching vibration
C-F (aryl fluoride)	1100 - 1300	Strong	Stretching vibrations

The broad O-H stretch is a key diagnostic feature for the phenolic group. The presence of strong C-F stretching bands confirms the fluorination of the aromatic ring.

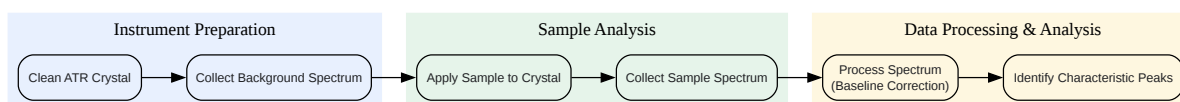
Experimental Protocol for FT-IR Spectroscopy

For a solid sample like **2,3-Difluoro-4-methylphenol**, Attenuated Total Reflectance (ATR) is a convenient and common technique.

Step-by-Step Methodology for FT-IR-ATR Acquisition:

- Instrument Preparation:

- Ensure the ATR crystal is clean.
- Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
- Sample Application:
 - Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
 - Apply pressure using the anvil to press the sample against the crystal.
- Data Collection:
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectral range is typically 4000-400 cm^{-1} .



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Caption: Workflow for FT-IR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like phenols.

Predicted Mass Spectrum Fragmentation

The mass spectrum of **2,3-Difluoro-4-methylphenol** is expected to show a molecular ion peak ($[M]^+$) at m/z 144. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of **2,3-Difluoro-4-methylphenol**

m/z	Predicted Fragment Ion	Plausible Neutral Loss
144	$[C_7H_6F_2O]^+$	-
129	$[C_6H_3F_2O]^+$	CH_3
115	$[C_6H_4F_2]^+$	CHO
96	$[C_5H_3F]^+$	CO, HF

The loss of the methyl group (15 Da) to give a fragment at m/z 129 is a likely fragmentation pathway. Subsequent loss of carbon monoxide (28 Da) from the phenol ring is also common.

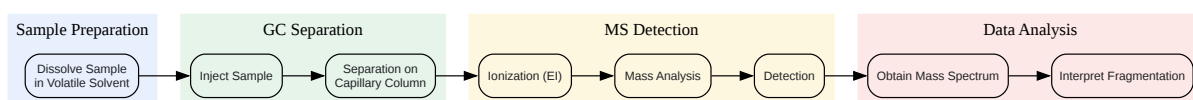
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds.

Step-by-Step Methodology for GC-MS Acquisition:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polar column).
 - A temperature gradient is used to elute the compound.
- MS Detection:

- The eluting compound enters the mass spectrometer.
- Ionization: Electron Ionization (EI) at 70 eV is standard.
- Mass Analysis: A quadrupole or ion trap analyzer separates the ions based on their mass-to-charge ratio.
- Detection: An electron multiplier detects the ions.



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Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data for **2,3-Difluoro-4-methylphenol**, as predicted and outlined in this guide, provide a robust framework for the structural confirmation of this important chemical entity. The combination of ^1H and ^{13}C NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous identification. The experimental protocols described herein represent standard and reliable methods for obtaining high-quality spectroscopic data, forming a crucial part of the quality control and characterization process in any research or development setting.

References

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